molecular formula C23H16O4 B12544922 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one CAS No. 143327-77-9

3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B12544922
CAS No.: 143327-77-9
M. Wt: 356.4 g/mol
InChI Key: LXKZKFOIBMZPPN-UHFFFAOYSA-N
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Description

3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate benzaldehyde derivatives with 6-methoxy-2-phenyl-4H-1-benzopyran-4-one under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.

    Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyflavone: Shares the methoxy group at the 6-position but lacks the benzoyl group.

    Apigenin: A flavonoid with similar structural features but different substitution patterns.

    Genkwanin: Another flavonoid with methoxy groups at different positions.

Uniqueness

3-Benzoyl-6-methoxy-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of both benzoyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

143327-77-9

Molecular Formula

C23H16O4

Molecular Weight

356.4 g/mol

IUPAC Name

3-benzoyl-6-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C23H16O4/c1-26-17-12-13-19-18(14-17)22(25)20(21(24)15-8-4-2-5-9-15)23(27-19)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

LXKZKFOIBMZPPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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